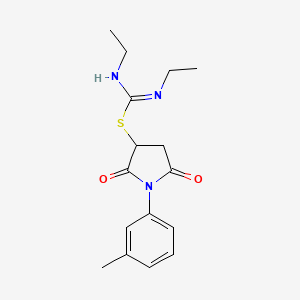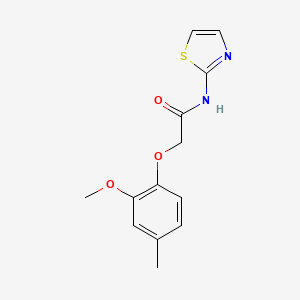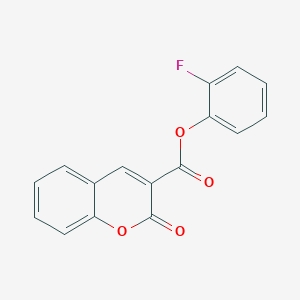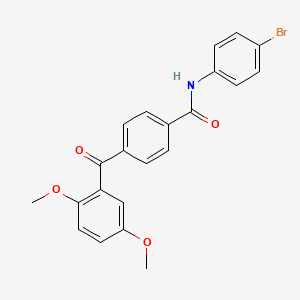
1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate, also known as MGCD0103, is a small molecule drug that has been extensively studied for its potential as an anticancer agent. It is classified as a histone deacetylase (HDAC) inhibitor, which means that it works by blocking the activity of enzymes that modify the structure of chromatin, the material that makes up chromosomes.
作用機序
1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate works by inhibiting the activity of HDAC enzymes. HDACs are enzymes that remove acetyl groups from histone proteins, which are important for the regulation of gene expression. By inhibiting HDAC activity, this compound causes an increase in histone acetylation, which leads to changes in gene expression. This can result in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on gene expression, it has been shown to induce DNA damage and cell cycle arrest in cancer cells. It has also been shown to inhibit the activity of proteins involved in cell survival, such as AKT and STAT3. In animal studies, this compound has been shown to inhibit tumor growth and metastasis, and to enhance the activity of other chemotherapeutic agents.
実験室実験の利点と制限
One of the advantages of 1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate is that it has been extensively studied in preclinical models, and has shown promising results in a number of different cancer types. However, one limitation of this compound is that it has not yet been approved for clinical use, and there is limited information available on its safety and toxicity in humans. Additionally, because this compound is a small molecule drug, it may have limited efficacy in treating tumors that have developed resistance to other chemotherapeutic agents.
将来の方向性
There are a number of potential future directions for research on 1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate. One area of interest is in combination therapy, where this compound is used in conjunction with other chemotherapeutic agents to enhance their effectiveness. Another area of interest is in the development of more potent and selective HDAC inhibitors, which may have fewer side effects and be more effective in treating certain types of cancer. Additionally, there is ongoing research into the role of HDAC inhibitors in the treatment of other diseases, such as neurodegenerative disorders and inflammatory conditions.
合成法
1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate is synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 3-methylbenzoyl chloride with diethylamine to form 3-methyl-N,N-diethylbenzamide. This intermediate is then reacted with thiourea to form the imidothiocarbamate derivative. Finally, the pyrrolidine ring is introduced through a reaction with 2,5-dioxo-3-pyrrolidinecarboxylic acid. The final product is a white crystalline powder that is soluble in organic solvents.
科学的研究の応用
1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate has been extensively studied for its potential as an anticancer agent. It has been shown to have activity against a wide range of cancer cell lines, including those that are resistant to other chemotherapeutic agents. In preclinical studies, this compound has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
特性
IUPAC Name |
[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N,N'-diethylcarbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-4-17-16(18-5-2)22-13-10-14(20)19(15(13)21)12-8-6-7-11(3)9-12/h6-9,13H,4-5,10H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYBFLGNNYPCHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NCC)SC1CC(=O)N(C1=O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5022119.png)
![ethyl 3-[2-(cyclopentylamino)-2-oxoethyl]-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5022121.png)

![N-(2-{[4-(ethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}ethyl)-N'-phenylurea](/img/structure/B5022130.png)
![methyl N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5022138.png)
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B5022144.png)

![1-(methylsulfonyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5022155.png)
![1-(4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B5022169.png)
![methyl 4-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)benzoate](/img/structure/B5022191.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-iodobenzamide](/img/structure/B5022197.png)

![1-(4-methylphenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione](/img/structure/B5022207.png)
